PROTAC Activity: HDAC6 Degradation Potency of a Related Scaffold
A PROTAC molecule incorporating a piperazine-based linker (derived from the benzyl 3-oxopiperazine-1-carboxylate scaffold) demonstrates potent and specific HDAC6 degradation. The PROTAC activity, measured as the effective concentration for 50% degradation (EC50) of HDAC6 protein in human MM1.S cells after 24-hour incubation, is 6.5 nM [1]. The corresponding direct enzymatic inhibition of HDAC6 by the warhead-linker conjugate shows an IC50 of 4.90 nM [1].
| Evidence Dimension | HDAC6 protein degradation (PROTAC activity) |
|---|---|
| Target Compound Data | EC50: 6.5 nM |
| Comparator Or Baseline | Baseline: No degradation observed without the PROTAC molecule; IC50 of direct enzymatic inhibition is 4.90 nM. |
| Quantified Difference | The PROTAC achieves near-complete protein degradation at low nanomolar concentrations, distinguishing its mechanism from direct enzyme inhibition. |
| Conditions | Human MM1.S cells, 24-hour incubation, assessed by immunoblotting. |
Why This Matters
This data validates the use of oxopiperazine-based linkers in designing highly potent PROTACs, demonstrating that the scaffold's geometry and linkage chemistry are permissive for effective ternary complex formation and subsequent ubiquitination.
- [1] BindingDB. BDBM50602361 CHEMBL5206304. PROTAC activity and HDAC6 inhibition data for a PROTAC incorporating a benzyl 3-oxopiperazine-1-carboxylate-derived linker. View Source
